molecular formula C26H24FN5O2S B2486241 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-18-6

5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

カタログ番号: B2486241
CAS番号: 887222-18-6
分子量: 489.57
InChIキー: ARQXLAGWDBTLAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused triazolo-thiazole core substituted with a 4-fluorophenyl group, a benzylpiperazine moiety, and a furan-2-yl group. The 4-fluorophenyl group enhances metabolic stability, while the benzylpiperazine substituent may influence receptor binding profiles, as seen in other piperazine-containing bioactive compounds .

特性

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2S/c27-20-10-8-19(9-11-20)22(31-14-12-30(13-15-31)17-18-5-2-1-3-6-18)23-25(33)32-26(35-23)28-24(29-32)21-7-4-16-34-21/h1-11,16,22,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXLAGWDBTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-benzylpiperazine and 4-fluorobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize waste.

化学反応の分析

Types of Reactions

5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of compounds similar to 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit promising anticancer properties. For instance, studies have shown that pyrazolin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazolin and thiazole derivatives are known for their antibacterial and antifungal properties. Research has demonstrated that certain derivatives can act as effective inhibitors against various pathogens .

Neurological Applications

The piperazine moiety is often associated with neuropharmacological effects. Compounds containing this structure have been explored for their potential to treat neurological disorders such as depression and anxiety. Studies suggest that modifications in the piperazine structure can enhance affinity for serotonin receptors .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of synthesized pyrazolin derivatives derived from similar structures. The compounds were tested against several cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range. This study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications increased potency against resistant strains .

作用機序

The mechanism of action of 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Key Observations :

  • Core Flexibility : The triazolo-thiazole core in the target compound differs from the pyrazol-triazole-thiazole hybrids in , which exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly . Such structural rigidity may influence solubility and crystallinity.
  • Benzylpiperazine, absent in and analogs, may enhance blood-brain barrier penetration compared to methylphenyl or methoxyphenyl groups .

Physicochemical Properties

While explicit data for the target compound are unavailable in the evidence, trends can be inferred:

  • Solubility : Piperazine derivatives (e.g., G857-1881 in ) often exhibit moderate aqueous solubility due to their basic nitrogen atoms, whereas fluorophenyl and furan groups increase lipophilicity .
  • Melting Points : Isostructural compounds in crystallize in triclinic systems (P−1) with high melting points (>200°C), suggesting similar thermal stability for the target compound .

Pharmacological Activity and Molecular Docking

Table 2. Reported Bioactivities of Structural Analogs

Compound Type Core Structure Activity/Mechanism Reference
Triazolo-thiadiazoles () [1,2,4]Triazolo[3,4-b]thiadiazole Antifungal (14α-demethylase inhibition via docking)
G857-1881 () [1,3]Thiazolo[3,2-b]triazole Physicochemical profiling only
Pyrazol-triazole () Thiazole + Pyrazol-triazole No reported bioactivity

Implications for Target Compound :

  • The benzylpiperazine group in the target may further modulate activity through enhanced binding to fungal cytochrome P450 enzymes.

生物活性

5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with potential therapeutic applications. This compound is part of the thiazolotriazole class and has garnered interest due to its unique structural features and biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is C22H22FN5OSC_{22}H_{22}FN_5OS, with a molecular weight of approximately 423.51 g/mol. The compound features a triazole-thiazole core structure combined with a benzylpiperazine moiety and a fluorophenyl group, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.

Antimicrobial Activity

Research indicates that compounds similar to 5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains and fungi.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. A study reported that related compounds demonstrated selective COX-II inhibition with IC50 values in the low micromolar range .

Antimelanogenic Effects

Similar compounds have been investigated for their effects on melanin production. For example, a derivative was found to exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity . This suggests potential applications in skin-related conditions.

Study 1: COX-II Inhibition

In a comparative study of COX inhibitors, derivatives of thiazolotriazoles exhibited significant selectivity towards COX-II over COX-I. One derivative showed an IC50 value of 0.52 μM against COX-II compared to Celecoxib's 0.78 μM . This highlights the potential of these compounds as safer alternatives for treating inflammatory conditions.

Study 2: Antimicrobial Evaluation

A series of compounds based on the thiazolotriazole framework were evaluated against various pathogens. Compounds demonstrated varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against different bacterial strains .

Data Summary

Activity Target IC50 (µM) Reference
COX-II InhibitionCOX-II0.52
AntimicrobialVarious Bacteria0.5 - 32
AntimelanogenicB16F10 Melanoma Cells-

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core followed by functionalization with benzylpiperazine and fluorophenyl groups. Key steps include:

  • Ring closure reactions for thiazolo-triazole formation under microwave-assisted conditions (reducing reaction time by 30–40%) .
  • Mannich-type reactions to introduce the benzylpiperazine moiety, requiring strict pH control (6.5–7.5) to avoid side products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity . Analytical validation using ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS (theoretical [M+H]⁺ = 548.1924) is critical .

Q. How should researchers design experiments to assess its stability under physiological conditions?

  • Perform pH-dependent stability assays (pH 2–9) at 37°C over 24–72 hours, monitoring degradation via HPLC.
  • Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting solid-state stability at room temperature .
  • Aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) using MTT protocols, with comparisons to cisplatin .
  • Receptor binding studies : Radioligand displacement assays for serotonin (5-HT₂A) and dopamine (D₂) receptors due to structural similarity to pharmacologically active triazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?

  • Modify substituents : Replace the furan-2-yl group with thiophene or pyridine to assess changes in logP and binding affinity .
  • Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare bioactivity (e.g., IC₅₀ differences >10-fold in kinase inhibition assays) .
  • Fragment-based drug design : Use X-ray crystallography (resolution ≤1.8 Å) to map interactions with target enzymes like COX-2 or P450 .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Validate target specificity : Use CRISPR-edited cell lines (e.g., knockouts of suspected targets) to confirm on-mechanism effects .
  • Meta-analysis : Compare data across >3 independent labs to identify outliers due to solvent (DMSO vs. saline) or assay plate material variations .

Q. How can computational modeling predict off-target effects or metabolic pathways?

  • Molecular docking : Screen against the PDB database (e.g., 3LD6 for lanosterol 14α-demethylase) to predict antifungal activity .
  • ADMET prediction : Use QikProp to estimate BBB permeability (predicted >70% brain uptake) and CYP3A4 inhibition risk .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

Methodological Resources

TechniqueApplicationKey ParametersReference
X-ray crystallography Confirm stereochemistryResolution ≤1.8 Å, R factor <0.2
LC-MS/MS Quantify metabolic degradationLOD: 0.1 ng/mL, linear range 1–1000 ng/mL
SPR (Surface Plasmon Resonance) Measure receptor binding kineticsKD precision ±5%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。